2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole
Description
2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core linked to a substituted piperidine moiety. The benzo[d]oxazole scaffold (C₇H₅NO) is fused with a piperidin-1-yl group at the 2-position, which is further functionalized at the 4-position of the piperidine ring with a (6-methylpyrimidin-4-yl)oxymethyl substituent. The compound’s molecular formula is calculated as C₁₈H₂₂N₄O₂, with a molecular weight of 326.4 g/mol. Its synthesis likely involves nucleophilic substitution or coupling reactions to attach the pyrimidine-ether-piperidine sidechain to the benzo[d]oxazole core.
Properties
IUPAC Name |
2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13-10-17(20-12-19-13)23-11-14-6-8-22(9-7-14)18-21-15-4-2-3-5-16(15)24-18/h2-5,10,12,14H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBULYQDZAVWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole typically involves multiple steps:
Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Piperidine Ring: The benzo[d]oxazole core is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Introduction of the Methylene Bridge: This step involves the reaction of the piperidine derivative with formaldehyde or other methylene donors.
Attachment of the 6-Methylpyrimidinyl Group: Finally, the compound is reacted with 6-methylpyrimidin-4-ol or its derivatives to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in:
-
Antimicrobial Activity : Preliminary studies indicate that derivatives of related compounds exhibit significant antimicrobial properties against various bacterial strains.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL 5g P. aeruginosa 15 µg/mL - Anticancer Properties : Research suggests that the compound may inhibit certain cancer cell proliferation pathways, making it a candidate for further investigation in oncology.
Neurological Research
The piperidine moiety may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. The ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.
Case Studies
Several studies have evaluated the biological activity of compounds similar to 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole:
- Study on BRD4 Inhibitors : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting a similar potential for this compound.
- Neuroimaging Applications : Research on isoxazole derivatives indicated their utility as PET ligands for visualizing brain targets, which may provide insights into neurological applications.
Mechanism of Action
The mechanism of action of 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the piperidine moiety may interact with neurotransmitter receptors, while the pyrimidine group could inhibit certain enzymes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(5-chloro-2-methylphenyl)acetamide (, ID: L868-1148) serves as a relevant comparator due to shared structural motifs, such as the piperidine-pyrimidine-ether framework . Key differences lie in the core structure and substituents, which significantly influence physicochemical and pharmacological properties.
Structural and Physicochemical Comparison
Functional Implications
- In contrast, the acetamide derivative’s flexible backbone and amide group could favor hydrogen bonding with polar targets (e.g., proteases or GPCRs) .
- The target compound’s pyrimidine-ether-piperidine sidechain balances hydrophilicity and steric bulk, possibly optimizing target engagement.
Biological Activity
The compound 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a benzo[d]oxazole core linked to a piperidine moiety and a 6-methylpyrimidine group, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Benzo[d]oxazole Core : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Piperidine Moiety : Often associated with interactions at neurotransmitter receptors and other biological targets.
- 6-Methylpyrimidine Group : Enhances pharmacological properties and may influence enzyme inhibition.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzo[d]oxazole Core : Cyclization of o-aminophenol with carboxylic acids under acidic conditions.
- Attachment of the Piperidine Ring : Nucleophilic substitution reactions to introduce the piperidine derivative.
- Introduction of the Methylene Bridge : Reaction with formaldehyde or similar methylene donors.
- Final Functionalization : Reaction with 6-methylpyrimidin-4-ol to yield the final product .
Antimicrobial Activity
Research indicates that derivatives containing benzo[d]oxazole cores exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may interact with bacterial cell walls or inhibit essential enzymes, leading to bacterial death .
Anticancer Properties
Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation by targeting specific signaling pathways. The presence of the piperidine moiety may enhance interactions with cancer-related receptors or enzymes, potentially leading to apoptosis in malignant cells .
The exact mechanism of action for this compound is not fully elucidated but is believed to involve:
- Interaction with Enzymes : Inhibition of key metabolic enzymes that are crucial for cell survival and proliferation.
- Receptor Modulation : Binding to neurotransmitter receptors, which may influence cellular signaling pathways related to growth and apoptosis .
Case Studies
- Antibacterial Evaluation : A study evaluated several benzo[d]oxazole derivatives against clinical strains of bacteria, revealing that certain compounds exhibited low micromolar minimal inhibitory concentrations (MIC), indicating potent antibacterial activity .
- Anticancer Synergy : Research involving combinations of similar compounds with established chemotherapeutics (e.g., doxorubicin) showed enhanced cytotoxic effects in breast cancer cell lines, suggesting potential for combination therapies .
Q & A
Basic: What synthetic routes are recommended for synthesizing 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)benzo[d]oxazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including coupling of the piperidine and pyrimidine moieties. Key steps include:
- Solvent Selection: Use polar aprotic solvents like DMF or DMSO to enhance nucleophilic substitution reactions between the oxazole and pyrimidine components .
- Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed for aryl-aryl bond formation, as seen in structurally analogous compounds .
- Temperature Control: Optimize reaction temperatures (e.g., 80–100°C) to balance reaction rate and by-product formation .
- Purification: Column chromatography with silica gel or reverse-phase HPLC ensures high purity, especially for removing unreacted intermediates .
Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
Contradictions between experimental and theoretical data (e.g., NMR shifts or elemental analysis) require:
- Multi-Technique Validation: Cross-validate using -NMR, -NMR, IR, and high-resolution mass spectrometry (HRMS). For example, discrepancies in -NMR peaks can be resolved by comparing experimental data with computational predictions (e.g., DFT calculations) .
- X-ray Crystallography: Single-crystal analysis provides definitive bond-length and angle data, resolving ambiguities in stereochemistry .
- Impurity Profiling: Use HPLC-MS to detect trace by-products that may skew elemental analysis results .
Basic: What analytical methods ensure purity assessment of this compound?
Methodological Answer:
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (e.g., water:acetonitrile) .
- Residual Solvents: Gas chromatography (GC) with headspace sampling to detect volatile impurities (e.g., DMF residues) per ICH guidelines .
- Elemental Analysis: Compare experimental C, H, N percentages with theoretical values (deviation < 0.4% indicates high purity) .
Advanced: What strategies evaluate structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified pyrimidine (e.g., halogenation) or piperidine (e.g., alkylation) groups .
- Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays or microbial growth inhibition (e.g., Gram-positive bacteria) .
- Computational Docking: Use AutoDock Vina to predict binding modes to active sites, as demonstrated for benzoxazole derivatives .
Basic: How should this compound be handled and stored to ensure stability?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis .
- Handling: Use glove boxes for moisture-sensitive reactions and static-free equipment to avoid electrostatic discharge .
- Decomposition Monitoring: Regularly analyze via TLC or HPLC to detect degradation products (e.g., hydrolyzed oxazole rings) .
Advanced: What experimental approaches study pharmacokinetic properties in preclinical models?
Methodological Answer:
- ADME Profiling: Conduct in vitro assays:
- In Vivo Studies: Administer radiolabeled compound to rodents, followed by LC-MS/MS analysis of plasma and tissue samples .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy: -NMR identifies proton environments (e.g., piperidine CH at δ 2.5–3.5 ppm), while -NMR confirms carbonyl (C=O) and aromatic carbons .
- IR Spectroscopy: Detect key functional groups (e.g., C-O-C stretch at 1250–1050 cm) .
- Mass Spectrometry: HRMS provides exact mass (e.g., [M+H] with < 5 ppm error) .
Advanced: How can molecular docking elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Selection: Prioritize receptors with known benzoxazole/pyrimidine interactions (e.g., kinase enzymes) .
- Docking Workflow: Prepare the compound’s 3D structure (Open Babel), optimize protein-ligand grids (AutoDock), and analyze binding poses (PyMOL). Compare with co-crystallized ligands for validation .
- Free Energy Calculations: Use MM-GBSA to estimate binding affinities and rank derivatives .
Basic: What impurities are common during synthesis, and how are they identified?
Methodological Answer:
- By-Products: Unreacted intermediates (e.g., unsubstituted piperidine) or oxidation products (e.g., benzo[d]oxazole sulfoxide) .
- Detection: LC-MS with a C8 column and 0.1% formic acid mobile phase identifies impurities via retention time and mass shifts .
- Quantification: Use calibration curves (0.1–10 µg/mL) to determine impurity levels against USP standards .
Advanced: How can solubility and bioavailability be chemically optimized?
Methodological Answer:
- Prodrug Design: Introduce phosphate esters or PEGylated groups to enhance aqueous solubility .
- Salt Formation: React with HCl or sodium acetate to improve crystallinity and dissolution rates .
- LogP Reduction: Replace hydrophobic groups (e.g., methylpyrimidine) with polar substituents (e.g., hydroxyl or amine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
